2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride typically involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents under specific conditions. One common method includes the use of ethanol and hydrochloric acid, followed by refluxing and neutralization with potassium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is typically purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
- 2-{2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
Uniqueness
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylic acid hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c14-11(15)8-1-2-10-9(5-8)6-13-7-12(10)3-4-12;/h1-2,5,13H,3-4,6-7H2,(H,14,15);1H |
InChI Key |
RUYXIYQUXULGKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)C(=O)O.Cl |
Origin of Product |
United States |
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